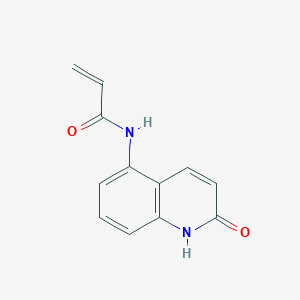

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-oxo-1H-quinolin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-2-11(15)13-9-4-3-5-10-8(9)6-7-12(16)14-10/h2-7H,1H2,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPRCWFYXDWAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC2=C1C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Radical Intermediates

The cyclization of β-bromoacrylamides proceeds through a radical chain mechanism. Initiation involves single-electron transfer from K₂CO₃ to the β-bromoamide, generating a bromine radical and a carbon-centered radical. Subsequent 6-endo cyclization forms the quinolinone ring, with the acrylamide group remaining intact due to resonance stabilization (Scheme 3). Radical scavengers like TEMPO suppress product formation, corroborating this pathway.

Acylation Dynamics

The acylation of 3a follows a classical two-step mechanism: (i) deprotonation of the amine by triethylamine, forming a nucleophilic amide ion, and (ii) attack on the electrophilic carbonyl carbon of acryloyl chloride. Steric hindrance at the 5-position slightly reduces reactivity compared to para-substituted analogues, necessitating excess acyl chloride.

Analytical Characterization and Validation

This compound is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key signals include:

- ¹H NMR (500 MHz, DMSO-d₆) : δ 11.58 (s, 1H, NH), 8.41 (s, 1H, H-4), 7.65 (d, J = 7.7 Hz, 1H, H-8), 6.40–6.55 (m, 2H, CH₂=CH), 5.80 (dd, J = 10.2, 2.3 Hz, 1H, CH=CH₂).

- IR (KBr) : ν 1675 cm⁻¹ (C=O, lactam), 1640 cm⁻¹ (C=O, acrylamide), 1550 cm⁻¹ (C=C).

Purity is confirmed via HPLC (95%, C18 column, MeOH/H₂O = 70:30), and the melting point is observed at 210–213°C.

Comparative Evaluation of Synthetic Routes

Table 3: Route Comparison for this compound

| Route | Steps | Total Yield (%) | Key Advantage |

|---|---|---|---|

| A | 2 | 68 | High purity, scalable |

| B | 1 | 72 | Fewer steps, radical efficiency |

Route B offers efficiency but requires stringent control over radical intermediates. Route A, while longer, provides better reproducibility for gram-scale synthesis.

Challenges and Mitigation Strategies

- Nitro Reduction Over-Reduction : Catalytic hydrogenation at 40 psi H₂ prevents dehalogenation or ring saturation.

- Acryloyl Chloride Polymerization : Adding hydroquinone (0.1% wt) inhibits radical polymerization during acylation.

- Regioselectivity in Cyclization : Meta-substituted N-aryl groups ensure correct positioning of the acrylamide post-cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

Scientific Research Applications

Chemical Synthesis Applications

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Key Reactions:

- Oxidation: Can be oxidized to form quinoline N-oxides.

- Reduction: The enamide group can be reduced to an amine.

- Electrophilic Substitution: The quinoline ring can undergo electrophilic substitutions, leading to substituted derivatives.

These reactions are crucial for developing new compounds with potential biological activities or industrial applications .

The compound has been studied for its potential biological activities , particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated efficacy against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development .

Anticancer Activity:

Several studies have highlighted the compound's anticancer properties:

- In vitro tests on cancer cell lines have shown that it can induce apoptosis at low concentrations, indicating a strong potential for cancer treatment.

- In vivo studies demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at therapeutic doses .

Therapeutic Applications

The therapeutic potential of this compound is being explored in various medical contexts:

Case Studies:

-

Cancer Treatment:

- Objective: Evaluate effects on breast cancer models.

- Results: Induced apoptosis in cancer cells with minimal effects on normal cells.

- Inflammation Control:

-

Oxidative Stress Studies:

- The compound has been shown to decrease malondialdehyde levels while increasing antioxidant enzyme activities, suggesting a role in reducing oxidative stress.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments. Its unique chemical properties make it valuable for creating innovative industrial products .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Versatile intermediate for various reactions |

| Biological Activity | Antimicrobial and anticancer properties | Significant efficacy against pathogens and cancer cell lines |

| Therapeutic Uses | Cancer treatment and anti-inflammatory effects | Induces apoptosis; reduces inflammation markers |

| Industrial Use | Intermediate for dyes and pigments | Valuable for innovative product development |

Mechanism of Action

The mechanism of action of N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs: Quinolin-2-one Derivatives

Compound 36a (1-(2-cyanoethyl)-N-(2-pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)

- Core Structure: Shares the quinolin-2-one scaffold but includes a 4-hydroxy group and a dihydroquinoline system.

- Substituents: A cyanoethyl group at N1 and a pyridylmethyl carboxamide at C3.

- Activity : Demonstrates high analgesic activity, attributed to its nitrile group and possible metabolites (acid/amide forms). The pyridylmethyl substituent may enhance solubility or target binding via hydrogen bonding .

- Comparison: Unlike the target compound’s C5 prop-2-enamide, Compound 36a’s C3 carboxamide and pyridyl group suggest divergent target selectivity.

N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide

Functional Analogs: Anti-inflammatory Amides

Compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide)

- Core Structure: Phenylpropanoid acrylamide lacking a quinoline core.

- Substituents : Hydroxyl and methoxy groups on phenyl rings, with a methoxyethyl chain.

- Activity: Exhibits potent anti-inflammatory activity (IC₅₀ < 17.21 µM), likely due to phenolic groups modulating oxidative stress or cytokine pathways .

- Comparison: While both compounds share an acrylamide moiety, the quinolin-2-one core in the target compound may confer distinct electronic properties (e.g., enhanced π-stacking) or metabolic stability compared to Compound 4’s simpler phenylpropanoid structure.

Pharmacological Analogs: EGFR Inhibitors

Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide)

- Core Structure : Aniline derivative with a prop-2-enamide group.

- Substituents: Methoxy, dimethylaminoethyl, and methyl indole groups.

- Activity : Covalently inhibits EGFR tyrosine kinase (anticancer), leveraging the prop-2-enamide’s reactivity to target cysteine residues .

- Comparison: The target compound’s quinolin-2-one core may alter binding kinetics compared to osimertinib’s aniline scaffold. The planar quinoline system could enhance DNA intercalation or kinase domain interactions, while the absence of osimertinib’s bulky substituents might reduce off-target effects.

Andamertinib

- Core Structure : Similar to osimertinib but includes a methoxyazetidine-piperidine group.

- Activity : EGFR inhibitor with structural modifications for improved selectivity .

- Comparison: Both andamertinib and the target compound utilize prop-2-enamide for covalent binding, but the quinolin-2-one core likely redirects target specificity (e.g., toward non-EGFR kinases or inflammatory pathways).

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Prop-2-enamide Group : Enables covalent binding in kinase inhibitors (e.g., osimertinib), suggesting the target compound may share this mechanism if tested against kinases.

- Anti-inflammatory Potential: Structural similarities to Compound 4 suggest possible activity against inflammatory mediators, though the quinoline core may alter solubility or bioavailability.

- Metabolic Stability: The electron-withdrawing quinolin-2-one oxo group could reduce oxidative metabolism compared to phenylpropanoids, extending half-life .

Q & A

Q. What synthetic methodologies are recommended for the laboratory-scale preparation of N-(2-Oxo-1H-quinolin-5-yl)prop-2-enamide?

Answer: The synthesis of this compound typically involves coupling 5-amino-2-oxo-1H-quinoline with acryloyl chloride or its derivatives. A two-step protocol is commonly employed:

Intermediate formation : React 5-amino-2-oxo-1H-quinoline with a base (e.g., triethylamine) in anhydrous dichloromethane.

Acylation : Add acryloyl chloride dropwise under nitrogen atmosphere at 0–5°C, followed by stirring at room temperature for 12–24 hours.

Key considerations :

- Use Schlenk-line techniques to exclude moisture .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer: Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]⁺ to theoretical mass (e.g., C₁₂H₁₀N₂O₂: 214.0743) .

- HPLC : Use a C18 column (acetonitrile/water, 0.1% formic acid) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?

Answer: Discrepancies may arise from assay conditions or target specificity. Mitigate these by:

- Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

- Enzyme kinetics : Compare IC₅₀ values under standardized pH, temperature, and co-factor conditions .

- Orthogonal assays : Validate kinase inhibition (if applicable) using both fluorescence polarization and radiometric assays .

Example : If anti-cancer activity varies between cell lines, perform transcriptomic profiling to identify resistance markers (e.g., EGFR T790M mutation) .

Q. What experimental strategies are effective for elucidating the mechanism of action of this compound?

Answer: Adopt a multi-modal approach:

- Cellular thermal shift assay (CETSA) : Identify direct protein targets by monitoring thermal stability shifts in drug-treated lysates .

- Molecular docking : Use software like AutoDock Vina to model interactions with quinoline-binding enzymes (e.g., kinases, cytochrome P450) .

- CRISPR-Cas9 knockout screens : Identify synthetic lethal genes to pinpoint pathway dependencies .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer: Modify key regions systematically:

- Quinoline core : Introduce electron-withdrawing groups (e.g., -F) at position 2 to enhance metabolic stability .

- Acrylamide moiety : Replace prop-2-enamide with substituted acrylamides (e.g., CF₃, Cl) to improve target binding .

- Substituent screening : Use parallel synthesis to generate a library of derivatives (e.g., 50+ analogs) and test in high-throughput assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.